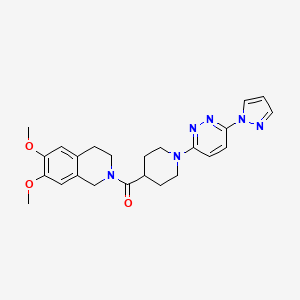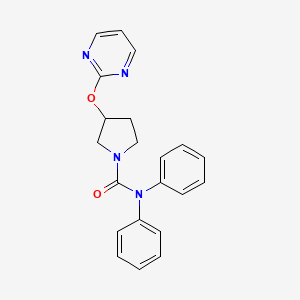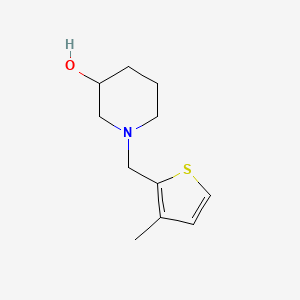![molecular formula C21H15ClF3N3O2S2 B2958645 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 687563-28-6](/img/structure/B2958645.png)
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide” is a chemical with the linear formula C17H14ClN3O2S2 and a molecular weight of 391.901 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The compound has a diaminopyrimidine core with a substituted 4-piperidine moiety on the C2-amino position . It also contains a 2-methoxybenzoyl at the C5 position .Physical And Chemical Properties Analysis
The compound has a linear formula of C17H14ClN3O2S2 and a molecular weight of 391.901 . Other specific physical and chemical properties were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Dual Inhibition of Enzymatic Activity
A study by Gangjee et al. (2008) focused on the synthesis of analogues with potential dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), critical enzymes in nucleotide synthesis and folate metabolism, respectively. The research highlighted the efficacy of a classical analogue as a potent dual inhibitor, demonstrating significant inhibitory activity against both human TS and DHFR, suggesting potential utility in cancer treatment due to the enzymes' roles in DNA synthesis and repair processes (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antitumor Activity
Hafez and El-Gazzar (2017) synthesized and evaluated the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. Their findings revealed potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma, comparable to that of doxorubicin in some instances. This underscores the potential of these compounds in developing novel anticancer therapies (Hafez & El-Gazzar, 2017).
Vibrational Spectroscopy and Molecular Docking
The vibrational spectroscopic signatures of a similar compound, analyzed through Raman and Fourier transform infrared spectroscopy, provided insight into its stereo-electronic interactions and stability. This study, by Mary et al. (2022), also included molecular docking to assess the compound's antiviral potential, further illustrating the diverse applications of such compounds in drug discovery and development (Mary, Pradhan, & James, 2022).
Antimicrobial Activities
Research by Hafez, El-Gazzar, and Zaki (2016) explored the synthesis of novel thieno[3,2-d]pyrimidine derivatives, demonstrating significant antimicrobial activity against a range of Gram-negative and Gram-positive bacteria. This highlights the potential utility of these compounds in addressing antibiotic resistance and developing new antibacterial agents (Hafez, El-Gazzar, & Zaki, 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3N3O2S2/c22-12-5-7-13(8-6-12)28-19(30)18-16(9-10-31-18)27-20(28)32-11-17(29)26-15-4-2-1-3-14(15)21(23,24)25/h1-8H,9-11H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKOJPZGPYCECF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-(4-methoxybenzenesulfonyl)prop-2-enoate](/img/structure/B2958562.png)
![3,4-diethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2958563.png)

![(R)-2-[(tert-Butyloxycarbonyl)amino]octanoic acid](/img/structure/B2958567.png)


![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2958572.png)

![(1-(methylsulfonyl)piperidin-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2958574.png)
![methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate](/img/structure/B2958577.png)
![(2Z)-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)-3-{[(pyridin-4-yl)methyl]amino}prop-2-enenitrile](/img/structure/B2958579.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2958582.png)
![2-Tert-butyl 8-methyl 6-(aminomethyl)-1h,2h,3h,4h-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate](/img/structure/B2958584.png)
